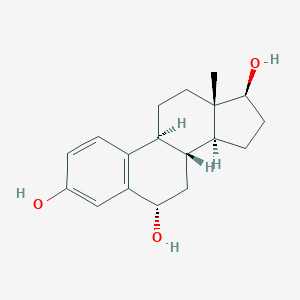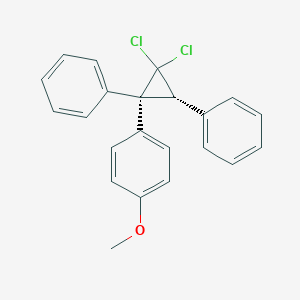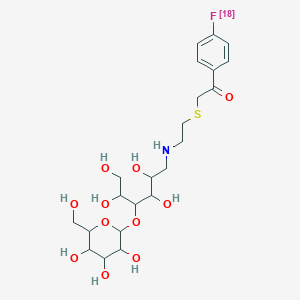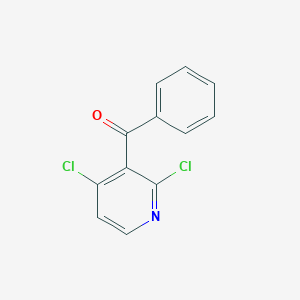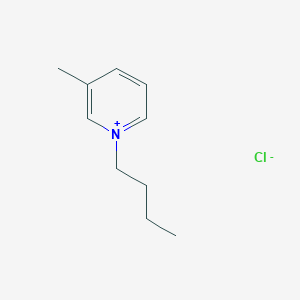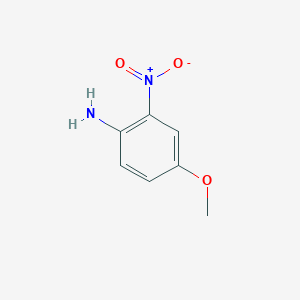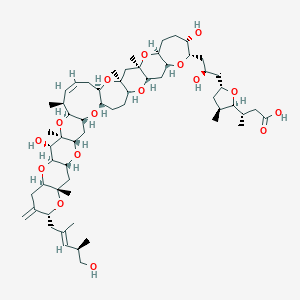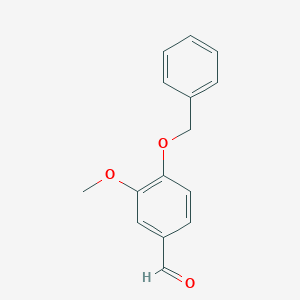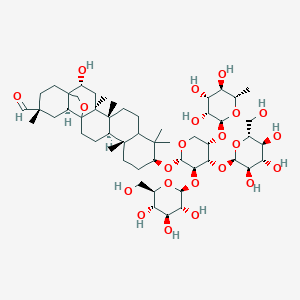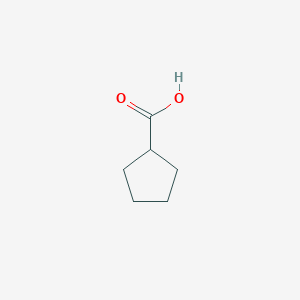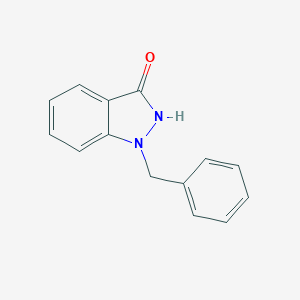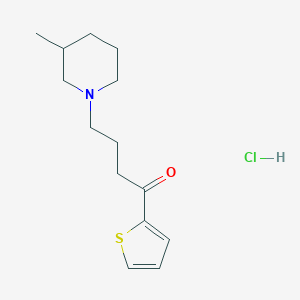
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses.
Aplicaciones Científicas De Investigación
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. In preclinical studies, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents and to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
Mecanismo De Acción
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses. By blocking the activity of this receptor, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride may reduce pain and anxiety-related behaviors. The exact mechanism by which 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride exerts its effects is not fully understood and requires further investigation.
Efectos Bioquímicos Y Fisiológicos
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to reduce pain-related behaviors, such as thermal hyperalgesia and mechanical allodynia. It has also been shown to reduce anxiety-like behaviors, such as elevated plus maze and light/dark box tests. Additionally, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has only been studied in preclinical models, and its effects in humans are not yet fully understood. Additionally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One area of interest is the potential use of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the treatment of chronic pain and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride and to identify potential side effects and drug interactions. Finally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride could be optimized to make it more accessible for researchers who wish to study its effects.
Métodos De Síntesis
The synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-thienylboronic acid with 3-methylpiperidine-3-carboxaldehyde in the presence of a palladium catalyst to form the corresponding boronate ester. The boronate ester is then treated with 1-butanone in the presence of a base to yield 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride hydrochloride.
Propiedades
Número CAS |
143380-86-3 |
|---|---|
Nombre del producto |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Fórmula molecular |
C14H22ClNOS |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
4-(3-methylpiperidin-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-5-2-8-15(11-12)9-3-6-13(16)14-7-4-10-17-14;/h4,7,10,12H,2-3,5-6,8-9,11H2,1H3;1H |
Clave InChI |
KQQFNXMFPZQZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
SMILES canónico |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
Sinónimos |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



